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molecular formula C13H14F2O3 B133748 3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde CAS No. 153587-14-5

3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde

Cat. No. B133748
M. Wt: 256.24 g/mol
InChI Key: FQHDWLJLONFERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840724

Procedure details

A solution of 3-cyclopentyloxy-4-hydroxybenzaldehyde (5.1 g) in dimethylformamide (50 mL) is treated with potassium carbonate (4.83 g) and potassium iodide (1.2 g) and the solution is heated at 70°-75° C0 whilst difluorochloromethane is bubbled though it at a slow rate, during 5 hours. Water (100 mL) is added and the mixture is extracted with ethyl acetate (2×100 mL). The combined organic extracts are dried over magnesium sulfate and concentrated to give a brown oil. The oil is subjected to flash chromatography, eluting with a mixture of diethyl ether and pentane (1:4 v/v), to give 3-cyclopentyloxy-4-difluoromethoxybenzaldehyde, in the form of a pale yellow oil (4.7 g). [NMR (CDCl3): 9.92(s,1 H);7.5-7.24(m,3H); 6.34-5.96(t,1H); 4.9(m,1H);2.0-1.6(m,8H)].
Name
3-cyclopentyloxy-4-hydroxybenzaldehyde
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
C0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[OH:15])[CH:10]=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[F:24][CH:25]([F:27])Cl>CN(C)C=O>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH:25]([F:27])[F:24])[CH:10]=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2.3,4.5|

Inputs

Step One
Name
3-cyclopentyloxy-4-hydroxybenzaldehyde
Quantity
5.1 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=O)C=CC1O
Name
Quantity
4.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.2 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
C0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(Cl)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled though it at a slow rate, during 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
Water (100 mL) is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
WASH
Type
WASH
Details
eluting with a mixture of diethyl ether and pentane (1:4 v/v)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=O)C=CC1OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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